2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C19H13FN4OS2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H13FN4OS2/c1-11-16(27-18(22-11)13-3-2-4-14(20)9-13)17(25)24-19-23-15(10-26-19)12-5-7-21-8-6-12/h2-10H,1H3,(H,23,24,25) |
InChI Key |
ICLJUGFMUORXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Oxidative Coupling
Recent methods employ copper catalysts for one-pot syntheses. Wang et al. demonstrated that CuI/O₂ systems enable oxidative coupling of aldehydes, amines, and sulfur to form thiazoles. Applied to the target compound, this approach reduces step count but requires optimization for fluorinated substrates.
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization steps, achieving 90% yield in 10 minutes for analogous thiazoles. This method is particularly effective for large-scale synthesis due to reduced energy consumption.
Comparative Analysis of Synthesis Methods
| Method | Yield | Time | Purity | Key Advantage |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–78% | 6–12 h | >95% | Well-established, scalable |
| Suzuki Coupling | 70–85% | 12 h | >98% | High regioselectivity |
| Microwave Cyclization | 85–90% | 10 min | >97% | Rapid, energy-efficient |
| Copper-Catalyzed Coupling | 60–70% | 24 h | 90–95% | One-pot, fewer intermediates |
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts like palladium or platinum. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted thiazole derivatives .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer properties . Research has shown that thiazole derivatives exhibit promising activity against various cancer cell lines. For instance:
- Synthesis and Testing : A series of thiazole-pyridine hybrids were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). One notable compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM) .
- Mechanism of Action : The anticancer effects are often attributed to the presence of electron-withdrawing groups, which enhance the compounds' interactions with biological targets, leading to increased cytotoxicity .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent :
- Broad-Spectrum Activity : Recent studies on thiazole derivatives indicated effectiveness against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Compounds derived from similar thiazole frameworks exhibited favorable activity profiles, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .
Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor :
- Carbonic Anhydrase Inhibition : Some synthesized thiazole derivatives have been evaluated for their inhibitory effects on carbonic anhydrase (CA) enzymes, which are crucial in various physiological processes. Specific derivatives showed significant inhibitory activity, indicating potential therapeutic applications in treating conditions related to CA dysregulation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole-based compounds:
- SAR Insights : Studies have highlighted that modifications at specific positions on the thiazole ring can significantly alter biological activity. For example, the introduction of halogen atoms or varying substituents on the pyridine ring has been shown to enhance anticancer and antimicrobial activities .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among related compounds include substituent types (e.g., halogens, methyl, methoxy), heterocyclic systems (pyrazole, thiadiazine, triazolo-pyridine), and functional groups (esters, amides). Below is a comparative analysis:
Key Observations:
- Fluorine vs. Chlorine: The target compound’s 3-fluorophenyl group offers a balance of electronegativity and moderate lipophilicity, whereas chlorine substituents (e.g., in ) increase lipophilicity but may reduce metabolic stability.
- Pyridinyl-Thiazole vs. Pyrazole Systems: The bis-thiazole core in the target compound may confer greater rigidity and target selectivity compared to pyrazole-based analogs (e.g., ).
- Carboxamide vs.
Biological Activity
2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, with supporting data from various studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 396.5 g/mol. The presence of the thiazole ring system, along with a fluorinated phenyl group and a pyridine moiety, contributes to its pharmacological potential. The thiazole structure is particularly significant as it is known for its ability to interact with various biological targets.
Anti-inflammatory Activity
Research indicates that 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide exhibits notable anti-inflammatory properties. The thiazole moiety is known to inhibit specific enzymes involved in inflammatory pathways. For instance:
- Inhibition of COX Enzymes : Studies have shown that compounds with similar thiazole structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Cytokine Modulation : The compound may modulate cytokine production, reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The IC50 values for these cell lines were reported to be around 1.27 µM for MCF-7 cells, indicating significant potency.
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of key signaling pathways such as AKT/mTOR. These pathways are crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorinated Phenyl Group | Enhances binding affinity to targets |
| Thiazole Ring System | Critical for cytotoxic activity |
| Pyridine Moiety | Increases selectivity for molecular targets |
The presence of the fluorine atom at the 3-position on the phenyl ring significantly influences binding interactions with biological targets, enhancing both potency and selectivity .
Case Studies
Several studies have highlighted the efficacy of similar thiazole derivatives:
- Thiazolidinone Derivatives : Research on thiazolidinones has shown promising results in terms of anticancer and anti-inflammatory activities. For example, derivatives demonstrated significant inhibition of cancer cell proliferation and modulation of inflammatory markers .
- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that compounds similar to 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide exhibit reduced tumor growth and improved survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
